molecular formula C12H18O2 B074613 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, cis- CAS No. 1205-42-1

2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, cis-

Cat. No. B074613
CAS RN: 1205-42-1
M. Wt: 194.27 g/mol
InChI Key: YTHRBOFHFYZBRJ-VXGBXAGGSA-N
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Description

2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, cis- is a chemical compound that belongs to the family of terpenes. It is commonly known as cis-Jasmone and is found in the essential oils of various plants. This compound has been the subject of scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

Cis-Jasmone exerts its effects through various mechanisms, including the activation of specific receptors and the modulation of various signaling pathways. It has been shown to interact with the TRPA1 receptor, which is involved in pain perception and inflammation. It also modulates the NF-κB pathway, which is involved in the regulation of immune responses.

Biochemical And Physiological Effects

Cis-Jasmone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect against oxidative stress. It also has anti-inflammatory properties, which can reduce inflammation and pain. Additionally, it has been found to have anti-cancer properties, which can inhibit the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

Cis-Jasmone has several advantages for lab experiments, including its availability and ease of synthesis. It is also relatively stable and can be stored for long periods without degradation. However, it has some limitations, including its low solubility in water, which can limit its use in aqueous experiments.

Future Directions

There are several future directions for the study of cis-Jasmone. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand its mechanisms of action and potential applications in various fields. Finally, the development of novel derivatives and analogs of cis-Jasmone may lead to the discovery of new compounds with enhanced properties and applications.
Conclusion:
In conclusion, cis-Jasmone is a unique chemical compound with potential applications in various fields. Its synthesis, mechanisms of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Further research is needed to fully understand its potential applications and develop novel derivatives and analogs.

Synthesis Methods

The synthesis of cis-Jasmone can be achieved through various methods, including the extraction from natural sources and chemical synthesis. The chemical synthesis involves the reaction of citral and acetic anhydride in the presence of a catalyst. The extracted cis-Jasmone can be further purified through various techniques, including distillation and chromatography.

Scientific Research Applications

Cis-Jasmone has been extensively studied for its potential applications in various fields, including agriculture, medicine, and industry. In agriculture, it has been shown to have insecticidal properties and can be used as a natural pesticide. In the medical field, it has been found to have anti-inflammatory and anti-cancer properties. In the industry, it can be used as a flavoring agent and in the production of fragrances.

properties

CAS RN

1205-42-1

Product Name

2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, cis-

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

[(1R,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] acetate

InChI

InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3/t11-,12-/m1/s1

InChI Key

YTHRBOFHFYZBRJ-VXGBXAGGSA-N

Isomeric SMILES

CC1=CC[C@H](C[C@H]1OC(=O)C)C(=C)C

SMILES

CC1=CCC(CC1OC(=O)C)C(=C)C

Canonical SMILES

CC1=CCC(CC1OC(=O)C)C(=C)C

Other CAS RN

7111-29-7
1205-42-1

Origin of Product

United States

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